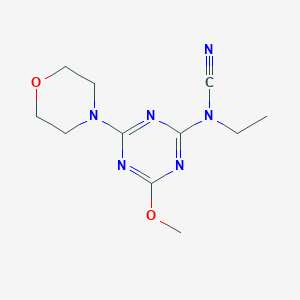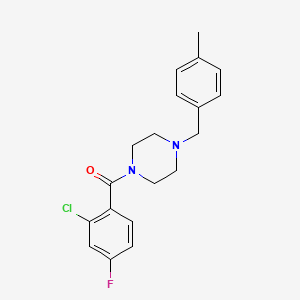
ethyl(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide is a chemical compound that belongs to the class of triazine herbicides. It is commonly known as Metribuzin and is widely used in agriculture to control weeds in crops such as corn, soybeans, and potatoes. Metribuzin is a potent herbicide that has been extensively studied for its chemical properties, synthesis method, and biological effects.
作用機序
Metribuzin works by inhibiting photosynthesis in plants, which leads to the death of the plant. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This binding prevents the transfer of electrons from water to the photosystem II complex, which results in the production of reactive oxygen species that damage the plant.
Biochemical and physiological effects:
Metribuzin has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, it inhibits the activity of the enzyme nitrate reductase, which is involved in nitrogen metabolism. It also inhibits the activity of the enzyme glutathione reductase, which is involved in the detoxification of reactive oxygen species. In animals, metribuzin has been shown to cause oxidative stress, which can lead to DNA damage and cell death.
実験室実験の利点と制限
Metribuzin has several advantages for use in lab experiments. It is a potent herbicide that is effective at low concentrations, making it a useful tool for studying the effects of herbicides on plants. It is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, metribuzin also has several limitations. It is highly toxic and can be hazardous to handle, requiring careful handling and disposal. It is also relatively non-specific in its mode of action, making it difficult to use as a tool for studying specific biochemical pathways.
将来の方向性
There are several future directions for research on metribuzin. One area of interest is in the development of new herbicides based on the chemical structure of metribuzin. Another area of interest is in the development of new treatments for Parkinson's disease based on the ability of metribuzin to inhibit MAO-B activity. Finally, there is a need for further research on the potential health effects of metribuzin exposure in humans and animals.
合成法
Metribuzin can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis begins with the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl chloroformate to form ethyl 2-(4,6-dimethoxypyrimidin-2-yl) carbamate. This intermediate is then reacted with morpholine in the presence of a catalyst to form ethyl(4-methoxy-6-morpholin-4-yl)-1,3,5-triazine-2-carboxylate. Finally, cyanogen chloride is added to this intermediate to form ethyl(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide.
科学的研究の応用
Metribuzin has been extensively studied for its herbicidal properties and is widely used in agriculture. However, it has also been studied for its potential application in scientific research. Metribuzin has been shown to inhibit the growth of various cancer cell lines, including leukemia, colon, and breast cancer cells. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine.
特性
IUPAC Name |
ethyl-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2/c1-3-16(8-12)9-13-10(15-11(14-9)18-2)17-4-6-19-7-5-17/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBSSAADEVRQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=NC(=NC(=N1)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5348962.png)
![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5348997.png)
![2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
![N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5349014.png)

![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5349033.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)
![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(2-phenylethyl)piperidin-2-one](/img/structure/B5349054.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349071.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5349076.png)